molecular formula C19H26N2O5 B558095 Boc-Phe-Pro-OH CAS No. 23420-32-8

Boc-Phe-Pro-OH

Cat. No. B558095
CAS RN: 23420-32-8
M. Wt: 362.4 g/mol
InChI Key: ZPRHVPHDENDZTP-GJZGRUSLSA-N
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Description

Boc-Phe-Pro-OH is a synthetic intermediate . It has been used in the synthesis of peptide thrombin inhibitors . The Boc group is used to protect the amino group of the D-phenylalanine residue.


Synthesis Analysis

The synthesis pathway for this compound involves coupling protected amino acids in a specific order to form the desired peptide sequence. A mild, non-acidic process for synthesizing α-amino acid NCAs from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent has been developed .


Molecular Structure Analysis

The molecular formula of this compound is C19H26N2O5 . The molecular weight is 362.43 . The structure of this compound is related to the FPR antagonist BOC2 .


Chemical Reactions Analysis

The relative affinity of this compound is due to favorable hydrophobic interactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 426.6±38.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The molar refractivity is 70.5±0.3 cm3 . It has 5 H bond acceptors and 2 H bond donors .

Scientific Research Applications

  • Nanostructure Formation : Boc-Phe-Pro-OH plays a crucial role in the self-assembly of diphenylalanine motifs, leading to the formation of unique nanostructures. These structures have potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).

  • Chemo-enzymatic Synthesis : It is used in the chemo-enzymatic synthesis of peptides like endomorphin-1, an effective analgesic. This synthesis approach is efficient and environmentally friendly, contributing to 'green' chemistry (Sun, He, Xu, Wu, & Ouyang, 2011).

  • Drug Design and Binding Affinity Studies : The compound is instrumental in studies of ligand affinity and drug design, particularly in understanding the impact of N-terminal blocking groups on binding, as seen in its application with human thrombin (Nienaber, Mersinger, & Kettner, 1996).

  • Synthesis of Ionic Liquids : this compound is a precursor in synthesizing novel proline-based imidazolium ionic liquids, highlighting its role in the development of new chemical entities (Chaubey, Patra, & Mishra, 2020).

  • Peptide Structure Analysis : Its use in understanding the conformation of peptides, such as in the study of Ac-(D)Phe-Pro-boroArg-OH, a thrombin inhibitor, sheds light on the entropic advantages in molecular binding (Lim, Johnston, & Kettner, 1993).

  • Thrombin Inhibition : It is a key component in the selective inhibition of thrombin, which has implications in clinical settings as antithrombotic agents (Kettner, Mersinger, & Knabb, 1990).

  • High-Yield Peptide Synthesis : this compound contributes to the high-yield synthesis of peptides like endomorphin-2, showcasing its utility in efficient, scalable peptide production processes (Xu, Sun, He, Bai, & He, 2013).

  • Molecularly Imprinted Polymers : Its template role in molecularly imprinted polymers demonstrates its application in selective sorption and molecular recognition, relevant in sensing and separation technologies (Allender, Heard, & Brain, 1997).

  • Crystal Structure Analysis : The synthesis and analysis of its crystal structure aid in understanding molecular conformation, which is pivotal in drug design and protein engineering (Patel, Singh, Chauhan, & Kaur, 1990).

  • Synthesis of Bioactive Compounds : this compound is used in the synthesis of bioactive compounds like gold(i) complexes, demonstrating its role in creating novel therapeutic agents (Gutiérrez, Cativiela, Laguna, & Gimeno, 2016).

  • Peptide Drug Synthesis : It is key in synthesizing potent inhibitors of enzymes like renin, highlighting its importance in developing new pharmaceuticals (Kleinman, Fray, Holt, Kiron, Murphy, Purcell, & Rosati, 1994).

Safety and Hazards

Boc-Phe-Pro-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHVPHDENDZTP-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332830
Record name Boc-Phe-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23420-32-8
Record name Boc-Phe-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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